1-(2,5-dimethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
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Overview
Description
1-(2,5-dimethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.105527694 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : The compound has been synthesized using various methods. For instance, it can be obtained by the reaction of β-alanines with urea or potassium thiocyanate, resulting in a series of 1-aryl substituted dihydro-pyrimidinediones and their analogues (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).
- Structural Characterization : Detailed spectral data (1H-, 13C-NMR, IR) are used to investigate the structure of these synthesized compounds, providing insight into their chemical properties and potential applications.
Antiviral Research
- HIV Inhibitors : Some derivatives of 2,4(1H,3H)-pyrimidinedione exhibit potent antiviral activity, particularly as non-nucleoside inhibitors of HIV-1 and HIV-2 reverse transcriptase (Buckheit et al., 2007). Modifications to the molecule can significantly impact its efficacy and range of action, suggesting its potential in developing new antiviral drugs.
Chemical Transformations and Reactions
- Novel Derivative Synthesis : Innovative methods for synthesizing pyrimido[4,5-d]pyrimidine derivatives have been explored. This includes reactions with various heterocumulenes, showcasing the versatility of the compound in chemical synthesis (Prajapati & Thakur, 2005).
- Bromosubstitution : Research on bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives has been conducted, indicating potential for further chemical applications (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).
Spectroscopic Studies
- Dynamic NMR Studies : Investigations into the dynamic effects observed in the NMR spectra of pyranopyrimidines derivatives have been conducted. This includes studying restricted rotation around aryl-nitrogen bonds and polarized carbon-carbon double bonds, which is crucial for understanding molecular dynamics (Yavari, Hazeri, Maghsoodlou, & Zabarjad-Shiraz, 2001).
Miscellaneous Applications
- Catalyst Development : The compound has been used in the development of olefin polymerization catalysts, demonstrating its potential in materials science and industrial chemistry (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-6-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-9(2)11(6-8)15-10(3)7-12(16)14-13(15)17/h4-7H,1-3H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHONLZZJMLTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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